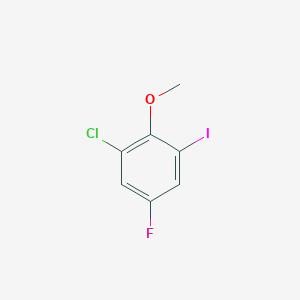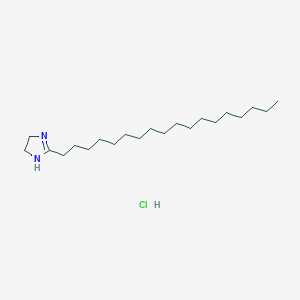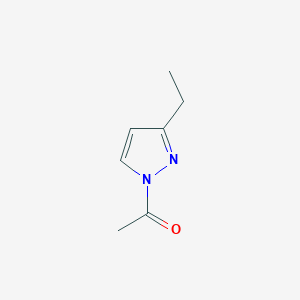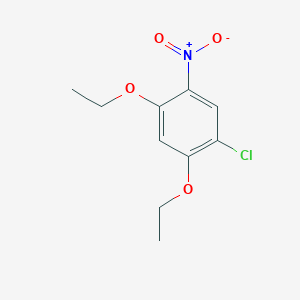![molecular formula C23H22Cl2N2O B13994478 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol CAS No. 5443-27-6](/img/structure/B13994478.png)
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is a chemical compound that belongs to the class of imidazolidin-2-yl derivatives. This compound is characterized by the presence of two 4-chlorobenzyl groups attached to an imidazolidine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol typically involves the reaction of 4-chlorobenzyl chloride with imidazolidine-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The phenol group is introduced in a subsequent step, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反应分析
Types of Reactions
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidin-2-yl phenol derivatives.
科学研究应用
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.
相似化合物的比较
Similar Compounds
Imidazolidin-2-one: A simpler analog without the chlorobenzyl groups.
4-Chlorobenzyl imidazolidine: Lacks the phenol group.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
5443-27-6 |
|---|---|
分子式 |
C23H22Cl2N2O |
分子量 |
413.3 g/mol |
IUPAC 名称 |
2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2 |
InChI 键 |
RHMQAAFHGZAFPU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
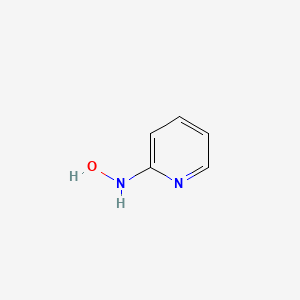
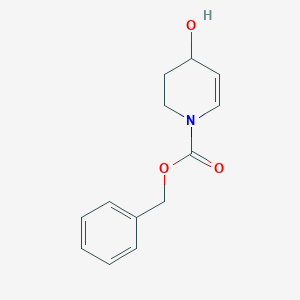



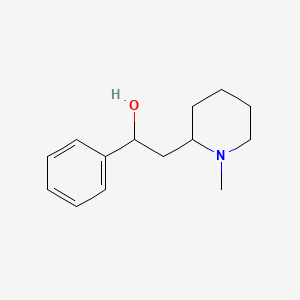
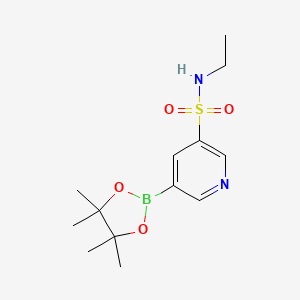
![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)
